An In-depth Technical Guide to the Synthesis and Characterization of 4-Trifluoromethylsalicylic Acid
An In-depth Technical Guide to the Synthesis and Characterization of 4-Trifluoromethylsalicylic Acid
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Trifluoromethylsalicylic acid, a key intermediate in the pharmaceutical and agrochemical industries. The document details a robust synthetic protocol via the Kolbe-Schmitt reaction, including mechanistic insights and practical considerations for reaction optimization and purification. A thorough characterization of the title compound is presented, encompassing nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), infrared (IR) spectroscopy, and mass spectrometry (MS), complete with spectral interpretations. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of fluorinated aromatic compounds.
Introduction: The Significance of 4-Trifluoromethylsalicylic Acid
4-Trifluoromethylsalicylic acid, also known as 2-hydroxy-4-(trifluoromethyl)benzoic acid, is a versatile building block in organic synthesis. The presence of the trifluoromethyl (-CF₃) group, a powerful electron-withdrawing moiety, imparts unique electronic properties to the salicylic acid scaffold. This modification can significantly enhance the biological activity, metabolic stability, and lipophilicity of derivative compounds, making it a highly sought-after intermediate in drug discovery and development.
Notably, 4-Trifluoromethylsalicylic acid is the active metabolite of the antiplatelet drug Triflusal.[1] Its derivatives have shown promise in various therapeutic areas, including as anti-inflammatory agents and inhibitors of cardiac hypertrophy.[1] In the agrochemical sector, this compound serves as a crucial precursor for the synthesis of novel herbicides and pesticides.
This guide provides a detailed exploration of a reliable synthetic route to 4-Trifluoromethylsalicylic acid and a comprehensive analysis of its structural and spectroscopic properties, enabling researchers to confidently synthesize and characterize this important molecule.
Synthesis of 4-Trifluoromethylsalicylic Acid via the Kolbe-Schmitt Reaction
The most common and industrially scalable method for the synthesis of 4-Trifluoromethylsalicylic acid is the Kolbe-Schmitt reaction of 3-trifluoromethylphenol. This carboxylation reaction involves the treatment of a phenoxide with carbon dioxide under pressure and at elevated temperatures.
The Underlying Chemistry: A Mechanistic Perspective
The Kolbe-Schmitt reaction is a classic example of an electrophilic aromatic substitution. The reaction proceeds through the following key steps:
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Formation of the Phenoxide: In the presence of a strong base, such as potassium carbonate, 3-trifluoromethylphenol is deprotonated to form the more nucleophilic potassium 3-trifluoromethylphenoxide.
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Electrophilic Attack: The electron-rich phenoxide attacks the electrophilic carbon atom of carbon dioxide. The regioselectivity of this attack is influenced by the nature of the cation and the reaction conditions. For potassium phenoxides, para-carboxylation is often favored.
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Tautomerization: The resulting intermediate undergoes tautomerization to restore the aromaticity of the ring, forming the carboxylate salt.
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Acidification: Subsequent acidification of the reaction mixture protonates the carboxylate and phenoxide groups to yield the final product, 4-Trifluoromethylsalicylic acid.
Diagram of the Kolbe-Schmitt Reaction Mechanism:
Caption: Mechanism of the Kolbe-Schmitt reaction for the synthesis of 4-Trifluoromethylsalicylic acid.
Detailed Experimental Protocol
The following protocol is adapted from established procedures and is designed to provide a reliable method for the laboratory-scale synthesis of 4-Trifluoromethylsalicylic acid.
Materials and Reagents:
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3-Trifluoromethylphenol
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Anhydrous Potassium Carbonate (K₂CO₃)
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Carbon Dioxide (gas)
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Concentrated Hydrochloric Acid (HCl)
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Ethanol
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Water (deionized)
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Activated Charcoal
Equipment:
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High-pressure stainless-steel autoclave with a stirrer
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Heating mantle with temperature controller
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Standard laboratory glassware (beakers, flasks, funnel, etc.)
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Filtration apparatus (Büchner funnel and flask)
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pH meter or pH paper
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the synthesis of 4-Trifluoromethylsalicylic acid.
Procedure:
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Reaction Setup: In a high-pressure autoclave, thoroughly mix 3-trifluoromethylphenol and anhydrous potassium carbonate. For optimal results, ensure all reactants and the vessel are dry, as moisture can reduce the yield.[2]
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Carboxylation: Seal the autoclave and pressurize it with carbon dioxide to the desired pressure (e.g., 70-100 atm). Begin stirring and gradually heat the mixture to a temperature in the range of 180-220°C. Maintain these conditions for several hours to ensure the completion of the reaction.
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Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO₂. The solid reaction mass is then dissolved in hot water.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a short period. Perform a hot filtration to remove the charcoal.
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Precipitation: Cool the aqueous solution and slowly add concentrated hydrochloric acid with stirring until the pH of the solution is acidic (pH ~2-3). A white precipitate of 4-Trifluoromethylsalicylic acid will form.
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Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the crude product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a white to off-white crystalline solid.[3]
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Drying: Dry the purified crystals under vacuum to obtain the final product.
Safety Considerations
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The Kolbe-Schmitt reaction is performed under high pressure and temperature; therefore, a properly rated and maintained autoclave must be used.
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3-Trifluoromethylphenol is a corrosive and toxic substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.
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Concentrated hydrochloric acid is highly corrosive. Handle with extreme care and appropriate PPE.
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Ensure the autoclave is completely cooled before opening.
Characterization of 4-Trifluoromethylsalicylic Acid
Thorough characterization is essential to confirm the identity and purity of the synthesized 4-Trifluoromethylsalicylic acid. The following sections detail the expected spectroscopic data for this compound.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₈H₅F₃O₃ |
| Molecular Weight | 206.12 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 178 °C[1] |
| CAS Number | 328-90-5 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of 4-Trifluoromethylsalicylic acid. The following are predicted NMR data.
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups.
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Predicted ¹H NMR Data (500 MHz, DMSO-d₆):
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δ ~11.5-13.5 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).
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δ ~10.0-11.0 ppm (broad singlet, 1H): Phenolic hydroxyl proton (-OH).
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δ ~7.8 ppm (d, 1H): Aromatic proton ortho to the carboxylic acid group.
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δ ~7.5 ppm (s, 1H): Aromatic proton between the -CF₃ and -OH groups.
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δ ~7.4 ppm (d, 1H): Aromatic proton ortho to the -CF₃ group.
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¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The trifluoromethyl group will cause splitting of the signal for the carbon to which it is attached.
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Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):
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δ ~170 ppm: Carboxylic acid carbon (-COOH).
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δ ~160 ppm: Aromatic carbon bearing the hydroxyl group (C-OH).
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δ ~135 ppm (q, J ≈ 30 Hz): Aromatic carbon bearing the trifluoromethyl group (C-CF₃).
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δ ~130 ppm: Aromatic CH.
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δ ~124 ppm (q, J ≈ 270 Hz): Trifluoromethyl carbon (-CF₃).
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δ ~118 ppm: Aromatic CH.
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δ ~115 ppm: Aromatic CH.
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δ ~112 ppm: Aromatic carbon bearing the carboxylic acid group (C-COOH).
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¹⁹F NMR (Fluorine-19 NMR): The ¹⁹F NMR spectrum is a simple yet definitive tool for confirming the presence of the trifluoromethyl group.
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Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆):
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δ ~ -61 ppm (s): A single sharp peak corresponding to the three equivalent fluorine atoms of the -CF₃ group.
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Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
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Expected IR Absorption Bands (KBr pellet, cm⁻¹):
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3300-2500 (broad): O-H stretching of the carboxylic acid, overlapping with the phenolic O-H stretch.
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~1680 (strong): C=O stretching of the carboxylic acid.
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~1600, 1480: C=C stretching of the aromatic ring.
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~1320 (strong): C-F stretching of the trifluoromethyl group.
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~1250: C-O stretching of the carboxylic acid and phenol.
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~1150 (strong): Symmetric C-F stretching.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Expected Mass Spectrum Data (Electron Ionization - EI):
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Molecular Ion (M⁺): m/z = 206.
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Key Fragmentation Peaks:
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m/z = 188: Loss of H₂O.
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m/z = 161: Loss of -COOH.
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m/z = 137: Loss of -CF₃.
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Applications and Future Outlook
4-Trifluoromethylsalicylic acid is a valuable and versatile intermediate. Its primary application lies in the synthesis of pharmaceuticals, where the trifluoromethyl group can enhance drug efficacy and pharmacokinetic properties.[1] It is the active metabolite of Triflusal, an antiplatelet agent, highlighting its biological relevance.[1] Furthermore, its use in the development of new agrochemicals underscores its importance in modern agriculture.
The synthetic and characterization methods outlined in this guide provide a solid foundation for researchers to explore the potential of this compound in various fields. Future research may focus on developing more sustainable and efficient synthetic routes and exploring the synthesis of novel derivatives with enhanced biological activities.
Conclusion
This technical guide has provided a detailed and practical overview of the synthesis and characterization of 4-Trifluoromethylsalicylic acid. The Kolbe-Schmitt reaction of 3-trifluoromethylphenol offers a reliable and scalable method for its preparation. The comprehensive spectroscopic data and interpretations presented herein will aid researchers in the unambiguous identification and quality control of this important chemical intermediate. As the demand for advanced fluorinated molecules continues to grow, a thorough understanding of the synthesis and properties of key building blocks like 4-Trifluoromethylsalicylic acid will be increasingly vital for innovation in the chemical and life sciences.
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